molecular formula C16H14O B14540357 1,3-Diphenylbut-3-en-1-one CAS No. 62326-47-0

1,3-Diphenylbut-3-en-1-one

Cat. No.: B14540357
CAS No.: 62326-47-0
M. Wt: 222.28 g/mol
InChI Key: IARGMAYLOFUHTE-UHFFFAOYSA-N
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Description

1,3-Diphenylbut-3-en-1-one is a chemical compound offered for research and development purposes. It is structurally characterized as an aromatic enone. Compounds within this class are frequently investigated as building blocks or key intermediates in organic synthesis . Researchers may explore its potential in developing novel pharmaceuticals, given that similar 1,3-diphenylpropan-1-one scaffolds have been studied for cytotoxic effects against cancer cell lines . Its α,β-unsaturated ketone moiety makes it a potential candidate for various reactions, including nucleophilic additions and cyclization reactions to form complex heterocyclic systems . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62326-47-0

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1,3-diphenylbut-3-en-1-one

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11H,1,12H2

InChI Key

IARGMAYLOFUHTE-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1,3 Diphenylbut 3 En 1 One and Analogues

Direct Synthesis Approaches for 1,3-Diphenylbut-3-en-1-one

A plausible direct approach involves a crossed aldol (B89426) or Claisen-Schmidt condensation. This reaction would typically unite two carbonyl-containing precursors: one that can form an enolate (the nucleophile) and one that acts as the electrophile. For this compound, a potential pathway is the reaction between acetophenone (B1666503) and α-phenylacrolein. In this scenario, acetophenone would be deprotonated to form the enolate, which would then attack the carbonyl carbon of α-phenylacrolein. The subsequent dehydration of the resulting β-hydroxy ketone would yield the target conjugated enone. The stability afforded by the conjugated system often drives the reaction towards the final dehydrated product. libretexts.org

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the modification of its chemical properties. These strategies typically involve introducing substituents onto the phenyl rings or altering the alkene moiety.

Specific synthetic routes for the direct preparation of 4,4-difluoro-1,3-diphenylbut-3-en-1-one are not prominently documented in chemical literature. The introduction of geminal fluorine atoms at the terminal position of the double bond presents a significant synthetic challenge that is not addressed by standard enone synthetic methods. While methods exist for synthesizing related compounds like 4,4-difluoro-1-phenyl-1,3-butanedione, the conversion of such a diketone to the specific target enone is not straightforward. sigmaaldrich.com

Strategies for preparing substituted derivatives of this compound are analogous to the well-established methods for synthesizing substituted chalcones (1,3-diphenylprop-2-en-1-ones). google.comgoogle.com The primary method is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with a substituted aromatic aldehyde. google.comgoogle.com By choosing appropriate starting materials, a diverse range of derivatives can be synthesized with substituents on either or both phenyl rings.

For example, to obtain a derivative with a substituent on the phenyl ring attached to the carbonyl group, a substituted acetophenone is used. Conversely, a substituent can be introduced on the other phenyl ring by starting with a substituted α-phenylacrolein. This modularity is a key advantage of the Claisen-Schmidt approach. The reaction is typically carried out under basic or acidic conditions, with the choice of catalyst depending on the specific substrates and desired outcome. libretexts.orgwikipedia.org

Table 1: Synthesis of Substituted this compound Derivatives via Claisen-Schmidt Type Reaction
Ketone PrecursorAldehyde PrecursorResulting Derivative
4-Methoxyacetophenoneα-Phenylacrolein1-(4-Methoxyphenyl)-3-phenylbut-3-en-1-one
Acetophenoneα-(4-Chlorophenyl)acrolein3-(4-Chlorophenyl)-1-phenylbut-3-en-1-one
4-Nitroacetophenoneα-(4-Methylphenyl)acrolein1-(4-Nitrophenyl)-3-(4-methylphenyl)but-3-en-1-one

General Synthetic Strategies for Related Phenylated Enones and Alkenes

The synthesis of this compound is a specific example within the broader class of reactions used to prepare phenylated enones and alkenes. Understanding these general strategies provides a comprehensive context for the synthesis of the target compound and its derivatives.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that produces a β-hydroxy aldehyde or ketone (an aldol). wikipedia.org The subsequent dehydration of this intermediate leads to an α,β-unsaturated carbonyl compound, a process that is often thermodynamically driven by the formation of a stable conjugated system. libretexts.orgorganic-chemistry.org

Mechanism: The reaction can be catalyzed by either a base or an acid. libretexts.org

Base-Catalyzed: A base removes an α-hydrogen from a carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Protonation yields the aldol addition product, which can then be dehydrated, often upon heating, to form the enone. libretexts.org

Acid-Catalyzed: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The enol form of another carbonyl molecule then acts as the nucleophile. After the initial addition, the resulting β-hydroxy ketone is dehydrated via an E1 or E2 mechanism to yield the final α,β-unsaturated product. libretexts.org

Claisen-Schmidt Condensation: A particularly relevant variant is the Claisen-Schmidt condensation, which is a type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde). wikipedia.org This specificity is useful for preventing self-condensation of the aromatic aldehyde, thereby leading to a more controlled reaction and higher yield of the desired crossed product. google.comgoogle.comwikipedia.org This method is widely used for the synthesis of chalcones and related phenylated enones.

Table 2: Variants of Aldol Condensation for Enone Synthesis
Reaction NameReactantsKey Feature
Aldol Condensation (Self)Two molecules of the same aldehyde or ketoneForms a dimerized product. wikipedia.org
Crossed Aldol CondensationTwo different aldehydes and/or ketonesCan lead to a mixture of products unless one reactant lacks α-hydrogens. wikipedia.org
Claisen-Schmidt CondensationAn enolizable ketone/aldehyde and an aromatic aldehyde with no α-hydrogensA directed crossed aldol reaction that minimizes side products, commonly used for phenylated enones. google.comwikipedia.org

Microwave-Assisted Catalytic Methods for Enone Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. For the synthesis of enones like 1,3-diphenylpropenone (chalcone), microwave irradiation is frequently applied to the Claisen-Schmidt condensation, which involves the reaction of an aryl ketone with an aryl aldehyde.

A notable solvent-free approach utilizes iodine impregnated on neutral alumina (B75360) as a catalyst. In this method, equimolar amounts of an acetophenone and a benzaldehyde (B42025) are mixed with the catalyst and irradiated with microwaves. The iodine acts as a Lewis acid, which facilitates both the enolization of the ketone and the activation of the aldehyde's carbonyl group for nucleophilic attack. The solid alumina support increases the effective surface area of the catalyst. This technique has proven to be highly effective, producing a range of substituted chalcones in excellent yields (79-95%) in under two minutes. The use of microwave irradiation is crucial; control experiments performed at the same temperature (60°C) without microwaves result in only trace amounts of the product.

Other catalytic systems under microwave conditions include the use of anhydrous potassium carbonate or a combination of basic alumina and tripotassium phosphate. These solid-supported, solvent-free methods are advantageous as they are environmentally friendly, cost-effective, and feature simple work-up procedures. The significant reduction in reaction time from hours to minutes highlights the efficiency of microwave-assisted synthesis.

Reactant A (Ketone)Reactant B (Aldehyde)Catalyst/SupportPower (W)TimeYield (%)Reference
AcetophenoneBenzaldehydeI₂/Neutral Alumina12080 sec94
4-Hydroxyacetophenone4-HydroxybenzaldehydeI₂/Neutral Alumina12090 sec95
4-Methoxyacetophenone4-ChlorobenzaldehydeI₂/Neutral Alumina120100 sec91
2'-HydroxyacetonaphthoneSubstituted BenzaldehydeBasic Alumina/K₃PO₄N/AShortExcellent
Substituted AcetophenoneSubstituted BenzaldehydeAnhydrous K₂CO₃N/A3-5 min85-90

Metal-Catalyzed Coupling Reactions for Unsaturated Systems

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, providing powerful routes to unsaturated systems like this compound. The Heck and Suzuki-Miyaura reactions are particularly prominent in this context.

The Suzuki-Miyaura reaction offers two primary pathways for chalcone (B49325) synthesis. The first involves the palladium-catalyzed coupling of a cinnamoyl chloride with an arylboronic acid. The second, and often higher-yielding, route couples a benzoyl chloride with a styrylboronic acid. For example, using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as cesium carbonate (Cs₂CO₃), various substituted chalcones can be synthesized in good to excellent yields (68–93%). This method is valued for its mild reaction conditions and tolerance of a wide variety of functional groups.

The Heck reaction provides another versatile method for synthesizing 1,3-diarylpropenes and related enone structures. This reaction typically involves the palladium-catalyzed coupling of an aryl halide (e.g., aryl iodide) with an alkene (e.g., an aryl vinyl ketone). The reaction forms a new carbon-carbon bond and generally exhibits high stereoselectivity for the trans isomer. For instance, 1,3-diarylpropene derivatives can be synthesized from the reaction of 2-amidoiodobenzene derivatives with allylbenzenes like estragole (B85927) or eugenol, using palladium(II) acetate (B1210297) as the catalyst. While this specific example leads to a propene rather than a propenone, the underlying C-C bond formation strategy is directly applicable to the synthesis of the enone backbone.

Coupling ReactionReactant AReactant BCatalystBaseYield (%)Reference
Suzuki Coupling (Pathway A)Cinnamoyl ChlorideArylboronic AcidPd(PPh₃)₄Cs₂CO₃41-51
Suzuki Coupling (Pathway B)Benzoyl ChlorideStyrylboronic AcidPd(PPh₃)₄Cs₂CO₃68-93
Suzuki Coupling3,4-Dimethoxybenzoyl ChlorideStyrylboronic AcidPd(PPh₃)₄Cs₂CO₃Good
Heck ReactionAryl HalideAryl Vinyl KetonePalladium CatalystBaseN/A
Heck Reaction2-AmidoiodobenzeneEstragolePd(OAc)₂N/A36-91

Deamination and Rearrangement Pathways for Alkene Formation

The formation of the alkene moiety in enones can also be achieved through specific deamination and molecular rearrangement pathways. While less common than condensation or coupling reactions for simple chalcones, these methods are powerful for constructing more complex or substituted systems.

The Tiffeneau-Demjanov rearrangement is a classic reaction that converts a 1-aminomethyl-cycloalkanol into a ring-expanded ketone upon treatment with nitrous acid. The mechanism involves the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent rearrangement, driven by the formation of a more stable oxonium ion, leads to the final ketone product. While typically used for ring expansion, the underlying principle of a 1,2-migration initiated by the loss of a diazonium group from a β-amino alcohol is a relevant rearrangement pathway.

A more directly applicable pathway is the semipinacol rearrangement . This reaction involves the 1,2-migration of a group towards a carbocation or an electrophilic center generated from substrates like α-hydroxy epoxides or β-hydroxy compounds with a leaving group. An efficient method has been developed for the semipinacol rearrangement of γ-hydroxy-α,β-unsaturated ketones, catalyzed by a synergistic Lewis acid and base system, to produce different α,β-unsaturated ketones. This strategy provides direct access to valuable 1,4-dicarbonyl compounds. The mechanism involves the deprotonation of the γ-hydroxyl group by the base, followed by a Lewis acid-activated 1,2-migration toward the enone system. This catalytic approach overcomes previous limitations, allowing for 1,2-aryl and 1,2-cycloalkyl migrations that were otherwise difficult to achieve.

These rearrangement pathways, particularly the semipinacol rearrangement, offer sophisticated strategies for the synthesis of structurally diverse α,β-unsaturated ketones from readily available alcohol precursors.

Chemical Reactivity and Transformations of 1,3 Diphenylbut 3 En 1 One

Reaction Pathways of 1,3-Diphenylbut-3-en-1-one Derivatives

While specific experimental data on the reactivity of 4,4-Difluoro-1,3-diphenylbut-3-en-1-one is not extensively detailed in the provided search results, its reactivity can be inferred from the established chemistry of analogous gem-difluoroalkenes and α,β-unsaturated ketones. The presence of the difluoro group at the β-position significantly influences the electronic properties of the conjugated system, enhancing the electrophilicity of the carbon-carbon double bond.

The reduction of α,β-unsaturated ketones can yield a variety of products depending on the reagents and reaction conditions. Typically, the carbon-carbon double bond, the carbonyl group, or both can be reduced.

Conjugate Reduction : Selective reduction of the C=C double bond is a common pathway for enones, leading to a saturated ketone. This can be achieved using methods like catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst. youtube.com Another approach is the use of organoborane reductants, which can catalytically perform a 1,4-hydroboration of the enone. ed.ac.uk

Carbonyl Reduction : Selective reduction of the carbonyl group to a hydroxyl group, while preserving the double bond, would yield an allylic alcohol. This transformation is often challenging due to the reactivity of the conjugated system.

Complete Reduction : The use of stronger reducing agents or more forcing conditions, such as Raney Ni-Al alloy in aqueous media, can lead to the reduction of both the double bond and the carbonyl group, resulting in a saturated alcohol. lew.ro

For 4,4-Difluoro-1,3-diphenylbut-3-en-1-one, the strong electron-withdrawing effect of the two fluorine atoms would make the C=C double bond particularly electron-deficient and thus susceptible to conjugate reduction.

Table 1: Potential Reduction Reactions and Reagents for α,β-Unsaturated Ketones

Reaction Type Reagent Examples Expected Product from Enone
Conjugate Reduction (1,4-Reduction) H₂/Pd-C, Catecholborane Saturated Ketone
Carbonyl Reduction (1,2-Reduction) Specific hydride reagents (e.g., under Luche conditions) Allylic Alcohol
Complete Reduction Raney Ni-Al, LiAlH₄ (under certain conditions) Saturated Alcohol

Nucleophilic addition is a key reaction for conjugated enones, which possess two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). libretexts.org This leads to two possible modes of attack: 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the double bond). libretexts.orglibretexts.org

The reactivity of 4,4-Difluoro-1,3-diphenylbut-3-en-1-one is significantly influenced by the gem-difluoro group. Gem-difluoroalkenes are known to be highly susceptible to nucleophilic attack at the difluorinated carbon due to the strong inductive effect of the fluorine atoms. nih.gov This suggests that 1,4-conjugate addition would be a highly favored pathway. The reaction proceeds via a resonance-stabilized enolate intermediate. wikipedia.org

Common nucleophiles that undergo conjugate addition include:

Soft Nucleophiles : Reagents like thiols, amines, and Gilman reagents (organocuprates) preferentially undergo 1,4-addition. wikipedia.org

Carboxylic Acids : Under thermal conditions, carboxylic acids can act as nucleophiles, adding regioselectively to β,β-difluoroacrylates to form esters with a gem-difluoromethylene unit. nih.govacs.org

A potential competing pathway in nucleophilic additions to gem-difluoroalkenes is β-fluoride elimination from the intermediate anion, which would result in a monofluoroalkene. nih.gov However, strategies exist to promote fluorine-retentive functionalization. ku.edu

Table 2: Regioselectivity of Nucleophilic Addition to Conjugated Enones

Nucleophile Type Favored Addition Pathway Rationale
Strong, Hard Nucleophiles (e.g., Grignard reagents) 1,2-Addition (Kinetic Control) Fast, often irreversible addition to the carbonyl group. libretexts.org
Weak, Soft Nucleophiles (e.g., Gilman reagents, thiols) 1,4-Conjugate Addition (Thermodynamic Control) Reversible 1,2-addition allows for the formation of the more stable 1,4-adduct. libretexts.org

Halogenation of conjugated enones typically involves the electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the carbon-carbon double bond. chemguide.co.uk The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion to give a dihalogenated saturated ketone. chemguide.co.uk For enones, the reaction adds the halogen atoms to the α- and β-carbons.

Dehalogenation refers to the removal of halogen atoms. The C-F bond is the strongest carbon-halogen bond, making defluorination challenging. wikipedia.org Dehalogenation of vicinal dihaloalkanes can be achieved by heating with zinc powder in an alcohol solvent to regenerate an alkene. libretexts.org Catalytic methods using transition metals like rhodium complexes in the presence of silanes or dihydrogen have also been developed for the dehalogenation of fluorinated ethylenes. acs.org The rate of dehalogenation generally follows the trend of C-I > C-Br > C-Cl > C-F, reflecting the bond dissociation energies. wikipedia.org

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for 1,3-Diphenylbut-3-en-1-one Derivatives

The reactivity of this compound, a derivative of chalcone (B49325), is governed by its α,β-unsaturated ketone framework. This structural feature allows for a variety of reactions, with mechanisms that can be elucidated through detailed experimental and computational studies.

While specific studies on radical-mediated dearomatization and ring expansion of this compound are not extensively documented, the broader class of chalcones undergoes various photochemical and radical-initiated reactions. These reactions often involve the α,β-unsaturated system and can lead to complex molecular architectures. For instance, photocatalytic methods can be employed to initiate carboamination/dearomatization cascades in related systems. researchgate.netrsc.orgnih.govnih.gov These processes typically proceed through transient radical intermediates. nih.gov In analogous sulfonamide systems, a sulfonamidyl radical can initiate a cyclization followed by a dearomatization step. researchgate.netnih.gov Such radical cascade reactions offer a powerful strategy for transforming flat aromatic compounds into three-dimensional structures. nih.gov

Ring expansion reactions of chalcone derivatives have also been explored, often proceeding through initial modification of the α,β-unsaturated bond. For example, the epoxidation of chalcones and subsequent ring-opening can lead to the formation of larger heterocyclic systems. researchgate.net Cyclo-condensation reactions with various reagents can also result in the formation of five-, six-, or seven-membered rings. acs.org

The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. jchemrev.com Nucleophilic addition to the β-carbon is a characteristic reaction for this class of compounds. The mechanism of this reaction involves the attack of a nucleophile on the electrophilic double bond, leading to the formation of a resonance-stabilized enolate intermediate. jchemrev.com This intermediate is a key species that dictates the stereochemical outcome of the reaction.

The reaction of chalcones with various nucleophiles, such as amines, thiols, and carbanions, has been extensively studied. For example, the reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoline rings, while reaction with o-phenylenediamine (B120857) can yield benzodiazepines through a Michael addition followed by cyclization. acs.org The electrophilicity of the enone system, which influences the rate and success of the Michael addition, is affected by the electronic properties of the substituents on the aromatic rings. jchemrev.com

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for these investigations.

DFT calculations are widely used to study the molecular geometry, electronic properties, and reactivity of chalcone derivatives. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. For other chalcone derivatives, DFT has been used to confirm that the E (trans) isomer is generally more stable than the Z (cis) isomer due to reduced steric hindrance. nih.gov The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped to identify electrophilic and nucleophilic sites within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For chalcones, the HOMO is typically localized on the cinnamoyl fragment, while the LUMO is distributed over the entire molecule. The energies of these orbitals and the resulting gap can be modulated by the presence of different substituents on the aromatic rings.

Below is an illustrative table of calculated HOMO, LUMO, and energy gap values for a series of substituted chalcones, demonstrating the effect of substituents on these parameters.

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
ChalconeH-6.21-2.343.87
4-OCH₃ Chalcone4-Methoxy-5.98-2.213.77
4-NO₂ Chalcone4-Nitro-6.87-3.213.66

This data is representative for substituted chalcones and is intended for illustrative purposes.

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of the reactivity of a molecule. These indices include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A higher hardness value indicates lower reactivity.

Global Softness (S) : The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These indices are calculated using the following formulas, based on the energies of the HOMO and LUMO:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

The following table provides examples of calculated chemical reactivity indices for a set of chalcone derivatives.

CompoundSubstituentHardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
ChalconeH1.9354.2754.72
4-OCH₃ Chalcone4-Methoxy1.8854.0954.45
4-NO₂ Chalcone4-Nitro1.8255.046.96

This data is representative for substituted chalcones and is intended for illustrative purposes. researchgate.net

These computational approaches provide a deeper understanding of the factors governing the reactivity and electronic properties of this compound and its derivatives, guiding further experimental studies and the design of new compounds with tailored properties.

Experimental Mechanistic Probes

Isotopic Tracing Studies

Isotopic tracing is a definitive technique used to elucidate reaction mechanisms by tracking the position of labeled atoms throughout a chemical transformation. taylorandfrancis.com While specific isotopic labeling studies focused exclusively on this compound are not prominent in the literature, the methodology can be readily applied to understand its formation and reactions.

A primary route to synthesizing this compound is through a condensation reaction. An isotopic tracer study could be designed to probe the mechanism of this formation. For example, in a base-catalyzed aldol-type condensation between a derivative of acetophenone (B1666503) and a styrene (B11656) precursor, deuterium (B1214612) labeling could provide mechanistic insight.

Hypothetical Study: Probing the Aldol-Type Formation Mechanism Consider the condensation reaction forming the butenone backbone. The mechanism involves the deprotonation of the α-carbon of the ketone component.

Experimental Design: Acetophenone could be treated with a base (e.g., NaOD) in a deuterated solvent like D₂O. This would lead to the exchange of the α-protons for deuterium, forming acetophenone-d₃. This labeled ketone would then be reacted with the appropriate electrophile.

Expected Outcome and Interpretation: The location of the deuterium atom in the final this compound product would be analyzed by ¹H NMR (observing the disappearance of a signal) and Mass Spectrometry (observing the change in molecular weight).

If the reaction proceeds via the expected enolate mechanism, the deuterium atoms would be lost during the final dehydration step that forms the double bond. The final product would contain no deuterium.

However, if an alternative pathway exists or if the dehydration step exhibits an unexpected kinetic isotope effect, the retention or specific loss of deuterium could reveal finer details of the rate-determining step. For instance, observing a slower reaction rate with the deuterated starting material would suggest that the C-H (or C-D) bond cleavage is part of the rate-limiting step. masterorganicchemistry.com

Such studies, which have been applied to many aldol (B89426) and related condensation reactions, are crucial for confirming reaction pathways and understanding the roles of catalysts and reaction conditions. nih.gov

Reaction Kinetics and Transition State Analysis

Reaction kinetics provides quantitative data on reaction rates, while transition state analysis, often aided by computational chemistry, offers insight into the high-energy intermediates that govern a reaction's feasibility and pathway.

Reaction Kinetics: Kinetic studies on reactions involving this compound, such as its formation or its use as a substrate in Michael additions, would involve monitoring the concentration of reactants or products over time. This can be achieved using techniques like UV-Vis spectroscopy (tracking the conjugated system) or NMR spectroscopy.

The data would be used to:

Determine the Rate Law: Establish the dependence of the reaction rate on the concentration of each reactant, providing insight into the molecularity of the rate-determining step.

Calculate Rate Constants (k): Quantify the reaction speed under specific conditions.

Determine Activation Parameters: By measuring the rate constant at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations. These parameters provide information about the energy barrier and the degree of order in the transition state.

For instance, in a Michael addition using this compound as the acceptor, a large negative entropy of activation would suggest a highly ordered, associative transition state where the nucleophile and the butenone are brought together.

Transition State Analysis: Computational chemistry is essential for modeling the transition state (TS), which is a fleeting, maximum-energy point on the reaction coordinate. For reactions involving chalcone-like molecules, DFT calculations are used to locate the TS structure connecting reactants and products. nih.govnih.gov

For example, in the isomerization of a related chalcone, computational studies have been used to compare the Gibbs free energies (ΔG) of the cis and trans isomers to predict thermodynamic product favorability. uwlax.edu A full transition state analysis would involve:

Locating the TS Structure: Using computational algorithms to find the first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the structure is a true transition state by finding exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Calculating the Activation Barrier (ΔG‡): Determining the energy difference between the transition state and the reactants. This calculated barrier can be compared with the experimental activation energy derived from kinetic studies.

By analyzing the geometry of the calculated transition state, researchers can understand the specific atomic interactions, such as bond forming/breaking distances and angles, that stabilize or destabilize the pathway, thereby controlling the reaction's outcome and selectivity. nih.gov

Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 1,3-Diphenylbut-3-en-1-one molecule.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides a distinct fingerprint of its proton environments. The methylene (B1212753) protons adjacent to the carbonyl group appear as a singlet at approximately 4.17 ppm. The terminal vinyl protons are observed as two separate singlets at 5.18 ppm and 5.60 ppm, confirming the presence of a terminal double bond. The aromatic protons of the two phenyl rings resonate in the region of 7.25–7.98 ppm, showing complex multiplet patterns due to spin-spin coupling. Specifically, a doublet of doublets and a doublet can be distinguished for the protons on the benzoyl group, reflecting their ortho, meta, and para positions relative to the carbonyl.

While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 190-200 ppm. The methylene carbon (CH₂) would likely appear around 45-55 ppm. The carbons of the vinyl group (C=CH₂) are expected in the 115-145 ppm region, with the quaternary carbon being more downfield than the terminal CH₂ carbon. The aromatic carbons would produce a series of signals between 125 and 140 ppm.

¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
4.17Singlet (s)2HMethylene protons (CH₂)
5.18Singlet (s)1HTerminal vinyl proton
5.60Singlet (s)1HTerminal vinyl proton
7.25–7.58Multiplet (m)10H (total)Aromatic protons (2 x C₆H₅)
7.98Doublet (d)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would primarily show correlations among the protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would definitively link the proton signal at 4.17 ppm to the methylene carbon and the vinyl proton signals at 5.18 and 5.60 ppm to the terminal vinyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm stereochemistry and conformation. For example, NOESY could show spatial proximity between the protons of the methylene group and the protons on the adjacent phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with very high precision. The molecular formula of this compound is C₁₆H₁₄O, which corresponds to a calculated monoisotopic mass of 222.104465 Da. nih.gov HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₆H₁₄O
Calculated Exact Mass222.104465 Da
Expected Experimental Mass~222.1045 ± 0.0005 Da

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of a reaction mixture, GC separates this compound from starting materials, byproducts, and solvents based on their different boiling points and affinities for the GC column.

Upon entering the mass spectrometer, the separated compound is ionized, typically by electron impact (EI), which causes the molecular ion to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺) at m/z = 222, confirming the molecular weight. The fragmentation pattern provides structural information. For β,γ-unsaturated ketones, a characteristic fragmentation is the McLafferty rearrangement if a γ-hydrogen is available. However, in this case, more prominent fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group and the phenyl rings, leading to characteristic fragments such as the benzoyl cation (C₆H₅CO⁺) at m/z = 105 and the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak is expected in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of an aryl ketone. The C=C stretching vibration of the terminal alkene group would likely appear around 1640-1650 cm⁻¹. The aromatic C=C bonds would give rise to several absorptions in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic and vinyl protons would be observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would appear just below 3000 cm⁻¹.

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions due to π → π* transitions. The isolated benzoyl chromophore typically shows a strong absorption band around 240-250 nm. The presence of the additional phenyl-substituted double bond, although not in direct conjugation with the carbonyl group, may lead to additional or slightly shifted absorption bands.

Expected Spectroscopic Data (IR and UV-Vis) for this compound
SpectroscopyExpected AbsorptionFunctional Group Assignment
Infrared (IR)~1685 cm⁻¹C=O (Aryl ketone) stretch
~1645 cm⁻¹C=C (Alkene) stretch
1450-1600 cm⁻¹C=C (Aromatic) stretch
>3000 cm⁻¹ / <3000 cm⁻¹C-H (Aromatic/Vinyl) / C-H (Aliphatic) stretch
Ultraviolet-Visible (UV-Vis)~240-250 nmπ → π* transition (Benzoyl chromophore)

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable tool for the unambiguous determination of the atomic and molecular structure of a crystalline solid. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of the atoms within a crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not extensively reported, analysis of closely related chalcone (B49325) derivatives provides insight into the expected structural features. nih.goveurjchem.com

In a typical SC-XRD experiment, a suitable single crystal of the compound is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected, and the data are processed to solve and refine the crystal structure. This analysis yields fundamental information, including the crystal system, space group, and unit cell dimensions. For chalcone derivatives, such studies have confirmed their molecular conformation, including the planarity of the enone system and the relative orientations of the two phenyl rings. eurjchem.comeurjchem.com

For instance, the crystallographic analysis of a chalcone derivative, (E)-1-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one, revealed a monoclinic system with a P2₁/n space group. nih.gov Such detailed structural parameters are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

Table 1: Representative Single-Crystal XRD Data for a Chalcone Derivative (C₂₁H₁₅NO₂) eurjchem.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.5694(3)
b (Å)33.2697(15)
c (Å)7.4516(4)
β (°)97.563(2)
Volume (ų)1614.47(14)
Z (molecules/unit cell)4

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is primarily employed to assess the crystallographic perfection and phase purity of a synthesized compound. researchgate.net By comparing the experimental diffraction pattern of a sample of this compound to a pattern calculated from single-crystal data or a reference standard, its identity and purity can be confirmed. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity and the presence of any amorphous content or crystalline impurities. For chalcones, PXRD has been used to confirm that products synthesized via different methods, such as conventional heating versus using concentrated solar radiation, result in the same crystalline form. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These methods are vital for assessing the purity of this compound and for isolating it from reaction mixtures.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. In GC, the mobile phase is a carrier gas, usually an inert gas such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, coiled tube called a column.

The purity of this compound can be assessed by GC, where a single peak would indicate a pure sample. A key parameter used for identification in GC is the Kovats Retention Index (I), which normalizes retention times relative to adjacent n-alkanes. This allows for the comparison of values between different instruments and conditions. For this compound, an experimental Kovats retention index has been reported, aiding in its identification in complex mixtures. nih.gov

Table 2: Experimental Gas Chromatography Data for this compound nih.gov

ParameterValueStationary Phase Type
Kovats Retention Index (I)1887.2Semi-standard non-polar

High-performance liquid chromatography is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

HPLC is a standard method for determining the purity of chalcone derivatives. For this compound, which is not chiral, reversed-phase HPLC would be the typical method for purity assessment. However, the structural isomer, (E)-1,3-diphenylbut-2-en-1-one, has been used as a substrate in asymmetric synthesis to create a chiral product, (S)-1,3-diphenylbutan-1-one. nih.gov The enantiomeric excess (ee) of such products is determined using chiral HPLC. This technique uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to elute at different times. This demonstrates the utility of HPLC in analyzing both the purity and stereochemical composition of compounds related to this compound. nih.govresearchgate.net

Table 3: Example Chiral HPLC Conditions for the Separation of a Saturated Analogue of this compound nih.gov

ParameterCondition
Product Analyzed(S)-1,3-Diphenylbutan-1-one
Chiral ColumnIC
Mobile PhaseHexane / isopropanol (B130326) (98/2)
Flow Rate1.0 mL/min
UV Detection Wavelength254 nm
Retention Time (tʀ, major)6.43 min
Retention Time (tʀ, minor)6.82 min

Thin-layer chromatography is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase).

TLC is extensively used to monitor the progress of chemical reactions in the synthesis of chalcones and to get a preliminary assessment of the purity of the final product. scialert.netrsc.org A small spot of the reaction mixture is applied to the plate, which is then developed in a sealed chamber with a suitable solvent mixture (the mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The resulting spots are visualized, often under UV light. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify components. rsc.org

Table 4: Typical TLC Systems for Monitoring Chalcone Synthesis scialert.netrsc.org

Stationary PhaseMobile Phase SystemRatio (v/v)Detection
Silica Gel GBenzene : Ethyl Acetate (B1210297)8:2Iodine Vapor
Silica Gel (Al-backed)Ethyl Acetate / Hexanes30:70UV Light (254 nm)

Advanced Crystallographic and Intermolecular Interaction Analysis

The crystalline integrity and stability of this compound are maintained by a variety of non-covalent interactions. A detailed investigation into these forces is crucial for understanding the compound's physicochemical properties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. For this compound, this analysis highlights the key interactions that dictate the crystal packing.

Table 1: Key Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeDescription
H···HRepresents contacts between hydrogen atoms on adjacent molecules.
C-H···πInvolves a hydrogen atom interacting with the π-system of a phenyl ring.
C-H···OA form of hydrogen bonding where a hydrogen atom interacts with the oxygen atom of the carbonyl group.

Complementing this, Non-Covalent Interaction (NCI) plot analysis offers a qualitative visualization of non-covalent interactions in real space. This technique is based on the electron density and its derivatives. The resulting plots show isosurfaces that are colored to distinguish between different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weaker van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI analysis would typically reveal green surfaces corresponding to van der Waals forces between the phenyl rings and potential blue or bluish-green areas indicating C-H···O interactions.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

While classical methods such as aldol (B89426) condensations can be employed for the synthesis of 1,3-diphenylbut-3-en-1-one and its analogs, a significant future challenge lies in developing more efficient, atom-economical, and environmentally benign synthetic strategies. Research is anticipated to focus on:

Green Chemistry Approaches: Future synthetic designs will likely prioritize the reduction of hazardous waste and energy consumption. This includes the exploration of mechanochemical methods, which reduce the need for solvents, and the use of greener catalysts and reaction media. rsc.org

Catalytic C-H Activation: Direct C-H activation and functionalization of simpler precursors would represent a highly efficient route, avoiding the need for pre-functionalized starting materials and minimizing stoichiometric byproducts.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Expanding the Scope of Catalytic Transformations

The reactivity of the α,β-unsaturated ketone and the terminal alkene in this compound makes it an excellent substrate for a wide range of catalytic transformations. Future research will likely aim to expand this scope significantly.

Asymmetric Catalysis: A major focus will be the development of enantioselective catalytic reactions to control the stereochemistry of products derived from this prochiral molecule. This includes asymmetric hydrogenations, Michael additions, and cycloadditions, which are crucial for applications in medicinal chemistry.

Novel Catalytic Systems: While palladium-catalyzed reactions are well-established for related structures, there is a growing interest in employing catalysts based on more abundant and less toxic metals like iron, copper, and nickel. rsc.orgresearchgate.net The development of innovative ligands will be key to achieving high efficiency and selectivity with these systems. researchgate.net

Polymerization Reactions: The vinyl group in this compound suggests its potential as a monomer for polymerization or copolymerization, leading to novel polymers with unique thermal and mechanical properties due to the bulky phenyl groups. mdpi.com

Advanced Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Future research challenges in this area include:

Computational Studies: The use of computational tools, such as Density Functional Theory (DFT), will be vital for modeling reaction pathways, predicting reactivity, and understanding the electronic properties that govern the compound's behavior in polar and cycloaddition reactions. nih.govmdpi.com

In-situ Spectroscopic Analysis: Advanced spectroscopic techniques can provide real-time monitoring of reactions, enabling the identification of transient intermediates and the elucidation of complex catalytic cycles.

Kinetics and Stereochemical Studies: Detailed kinetic investigations will help to unravel the factors controlling reaction rates and selectivity. Probing the stereochemical outcomes of reactions will provide crucial insights into the transition state geometries.

Exploration of New Applications in Organic Synthesis

This compound and its derivatives are versatile building blocks with significant potential for the synthesis of complex molecules.

Medicinal Chemistry: Chalcones and related enones have demonstrated a wide range of biological activities, including anticancer properties. nih.govresearchgate.net Future research is expected to explore derivatives of this compound as potential cytotoxic agents, enzyme inhibitors, or other therapeutic leads. nih.gov

Domino and Multicomponent Reactions: The multiple reactive sites in the molecule make it an ideal candidate for use in domino reactions and multicomponent reactions (MCRs), allowing for the rapid construction of molecular complexity from simple precursors in a single step. mdpi.com

Synthesis of Heterocycles: The enone functionality is a classic precursor for the synthesis of various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Addressing Discrepancies in Reported Research Findings

As research into this compound and its chemistry expands, ensuring the reproducibility and reliability of published data will be a critical challenge. The scientific community will need to address potential discrepancies that may arise in:

Reaction Yields and Selectivity: Variations in experimental conditions, purity of reagents, and analytical methods can lead to different reported outcomes. Future work should emphasize detailed and standardized reporting of experimental procedures.

Structural and Stereochemical Assignment: Unambiguous characterization of products using modern analytical techniques (e.g., 2D NMR, X-ray crystallography) is essential to prevent misinterpretation of structures and stereochemistry.

Mechanistic Interpretations: Different research groups may propose conflicting mechanisms for the same reaction. Collaborative studies and the use of complementary experimental and computational evidence will be necessary to reach a consensus and build a robust understanding of the compound's reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,3-Diphenylbut-3-en-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via aldol condensation or cross-coupling reactions. Optimization involves adjusting catalysts (e.g., Lewis acids like BF₃·OEt₂), solvent polarity (toluene or THF), and temperature control (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization improves purity. Yield improvements (≥70%) are achievable by iterative testing of stoichiometric ratios and reaction times .
  • Characterization : Confirm structure using 1H^1 \text{H}/13C^{13} \text{C} NMR (peaks at δ 7.2–7.5 ppm for aromatic protons) and FT-IR (C=O stretch ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign stereochemistry and confirm enone structure via coupling constants (e.g., J=16.5HzJ = 16.5 \, \text{Hz} for trans-alkene protons).
  • X-ray Crystallography : Resolve crystal packing and bond angles for structural validation.
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to decomposition (~250°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during catalytic studies involving this compound?

  • Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., isomerization vs. cycloaddition). Triangulate data using:

  • In situ FT-IR or Raman Spectroscopy : Track intermediate formation in real-time.
  • Computational Modeling (DFT) : Simulate transition states to identify dominant pathways.
  • Controlled Variable Testing : Isolate factors like solvent polarity or catalyst loading. Validate via independent replicates and statistical analysis (ANOVA) .

Q. What mechanistic insights can be gained from studying the surface adsorption of this compound on metal oxides?

  • Methodological Answer : Use X-ray Photoelectron Spectroscopy (XPS) to analyze binding interactions (e.g., carbonyl oxygen with TiO₂ surfaces). Atomic Force Microscopy (AFM) maps nanoscale adsorption patterns. Compare reactivity under UV irradiation to assess photocatalytic degradation pathways .

Q. How can this compound be integrated into polymer matrices for advanced material applications?

  • Methodological Answer :

  • Copolymerization : Incorporate via free-radical initiation (AIBN catalyst) into styrene-based polymers.
  • Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures (TgT_g) to evaluate plasticizing effects.
  • Dynamic Mechanical Analysis (DMA) : Test viscoelastic properties under strain. Purity (>99%) is critical to avoid side-chain reactions .

Q. What strategies are effective for assessing the ecological impact of this compound in aquatic systems?

  • Methodological Answer :

  • Acute Toxicity Assays : Use Daphnia magna LC₅₀ tests (48-hour exposure).
  • Biodegradation Studies : Monitor half-life in simulated wastewater via GC-MS.
  • QSAR Modeling : Predict bioaccumulation potential using logPP (calculated ~3.2) .

Methodological Best Practices

  • Data Validation : Cross-validate chromatographic results with NMR purity assessments to mitigate false positives .
  • Ethical Reporting : Disclose solvent waste protocols (e.g., halogenated solvents in ) and adhere to REACH guidelines for ecotoxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.